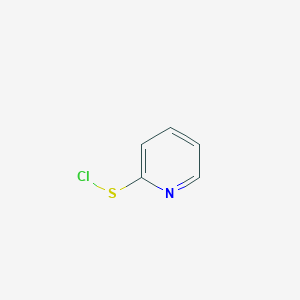

pyridin-2-yl sulfenyl chloride

Description

Historical Development of Sulfenyl Halides as Synthetic Reagents in Organic Chemistry

The journey of sulfenyl halides as a functional group in organic chemistry began over a century ago. These compounds, with the general structure R-S-Cl, are typically reactive species used as sources of an electrophilic sulfenyl group (RS⁺). wikipedia.org A foundational method for their preparation is the chlorination of disulfides (R-S-S-R), a reaction often referred to as the Zincke disulfide reaction. wikipedia.org

Early seminal reports on the reactivity of sulfenyl halides include the work of Lecher and Stöcklin in 1925, who documented the addition of arylsulfenyl chlorides to ethylene. nih.gov A significant leap in understanding the mechanism of these reactions came in 1949, when Kharasch and Buess proposed the involvement of a three-membered, cyclic sulfonium (B1226848) ion, now commonly known as a thiiranium or episulfonium ion, as a key intermediate in the addition of sulfenyl chlorides to alkenes. nih.gov This mechanistic insight was crucial, as it explained the stereochemistry of the addition and paved the way for the development of more sophisticated applications. Over the decades, the field has expanded to include a wide variety of sulfenyl halides, stabilized by different alkyl or aryl groups, often featuring electron-withdrawing substituents to enhance stability. wikipedia.org

| Year | Key Development | Significance |

| 1925 | Lecher and Stöcklin report the addition of arylsulfenyl chlorides to ethylene. nih.gov | First documented reports of the electrophilic transfer of a sulfenyl group to an alkene. |

| 1949 | Kharasch and Buess propose the cyclic thiiranium ion intermediate. nih.gov | Provided the first key mechanistic insight into the reaction of sulfenyl halides with alkenes, explaining observed stereoselectivity. |

| General | Development of the Zincke disulfide reaction (R₂S₂ + Cl₂ → 2 RSCl). wikipedia.org | Established a general and widely used method for the synthesis of sulfenyl chlorides. |

Evolution of Pyridin-2-yl Sulfenyl Chloride within the Reagent Landscape

This compound emerged as a specialized reagent within the broader class of sulfenyl halides, valued for its unique ability to facilitate intramolecular cyclization reactions. It is typically not isolated as a stable, storable compound but is rather generated in situ for immediate use. chemicalbook.com The most common method for its preparation involves the treatment of its corresponding disulfide, 2,2′-dipyridyl disulfide, with a chlorinating agent such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). researchgate.netdntb.gov.ua

The evolution of its use is directly tied to the pursuit of efficient synthetic routes to novel heterocyclic compounds. Researchers recognized that the electrophilic addition of the pyridin-2-ylsulfenyl group to an unsaturated bond could be followed by a ring-closing step involving the pyridine (B92270) nitrogen atom. This intramolecular attack on the intermediate (often the thiiranium ion) provides a powerful strategy for constructing fused heterocyclic systems, specifically Current time information in Bangalore, IN.chemicalbook.comthiazolo[3,2-a]pyridinium derivatives. researchgate.netdntb.gov.ua This evolution marks a shift from using sulfenyl halides for simple addition reactions to employing them as key components in complex, tandem reaction sequences for building molecular complexity.

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound is heavily focused on its application in the regioselective synthesis of complex, condensed organochalcogen compounds. researchgate.net A primary research trajectory is the exploration of its annulation and cyclization reactions with a diverse range of unsaturated substrates.

Key research findings include:

Annulation Reactions with Alkenes: The reaction of this compound with various alkenes, such as isoeugenol (B1672232), phenyl vinyl chalcogenides, and other functionalized alkenes, proceeds regioselectively to yield 2,3-dihydro Current time information in Bangalore, IN.chemicalbook.comthiazolo[3,2-a]pyridinium derivatives. researchgate.netdntb.gov.ua This method is noted for its efficiency, often producing high yields of the desired heterocyclic products. researchgate.net

Regiochemical Control: A fascinating aspect of this chemistry is the ability to control the regiochemical outcome. For instance, reactions with allylic ethers and vinylic ethers proceed with opposite regiochemistry, leading to 2-substituted and 3-organyloxy thiazolo[3,2-a]pyrimidine derivatives, respectively, in the case of the related pyrimidine-2-sulfenyl chloride. researchgate.net Similar control has been observed in reactions with eugenol (B1671780) and isoeugenol derivatives. dntb.gov.ua

Synthesis of Water-Soluble Compounds: The resulting Current time information in Bangalore, IN.chemicalbook.comthiazolo[3,2-a]pyridinium salts are often water-soluble, a property that is highly desirable for potential biological applications. researchgate.netresearchgate.net

Comparison with Other Halides: Studies have shown that 2-pyridinesulfenyl chloride and its selenium analogue, 2-pyridineselenenyl chloride, are generally more efficient reagents in these cyclization reactions compared to the corresponding bromides. dntb.gov.ua

The table below summarizes representative reactions, highlighting the reagent's utility in modern heterocyclic synthesis.

| Substrate | Product Type | Yield (%) | Reference |

| Isoeugenol | 3-(3,4-dimethoxyphenyl)-2-methyl-2H,3H-thiazolo[3,2-а]pyridin-4-ium chloride | 85% | researchgate.net |

| Phenyl vinyl chalcogenides | 2- and 3-substituted Current time information in Bangalore, IN.chemicalbook.comthiazolo[3,2-a]-pyridinium derivatives | 90-100% | researchgate.net |

| Alkenes (general) | 2,3-dihydro Current time information in Bangalore, IN.chemicalbook.comthiazolo[3,2-a]pyridinium derivatives | Not specified | dntb.gov.ua |

Foundational Principles of Sulfenyl Chemistry Relevant to this compound Reactivity

The reactivity of this compound is governed by the fundamental principles of sulfenyl halide chemistry, with specific modulation by the pyridine ring.

Electrophilicity: The core of its reactivity lies in the electrophilic nature of the sulfur atom. The electron-withdrawing chlorine atom polarizes the S-Cl bond, making the sulfur atom susceptible to attack by nucleophiles. The compound effectively serves as a source of the pyridin-2-ylsulfenium ion (Py-S⁺). wikipedia.org

Reaction with Alkenes and the Thiiranium Intermediate: The reaction with alkenes is a classic example of electrophilic addition. The sulfenyl chloride approaches the π-system of the alkene, leading to the formation of a cyclic thiiranium ion intermediate and the expulsion of the chloride ion. nih.gov This three-membered ring is highly strained and reactive.

Intramolecular Nucleophilic Attack: The defining feature of this compound's reactivity is the subsequent step. The lone pair of electrons on the pyridine nitrogen atom acts as an intramolecular nucleophile, attacking one of the carbon atoms of the thiiranium ring. This stereospecific ring-opening event results in the formation of a new five-membered thiazole (B1198619) ring fused to the original pyridine ring, generating the Current time information in Bangalore, IN.chemicalbook.comthiazolo[3,2-a]pyridinium cation. researchgate.netdntb.gov.ua This intramolecular pathway is often highly favored, driving the reaction towards the formation of the condensed heterocyclic product. The presence of the electron-withdrawing pyridine ring also influences the stability and reactivity of the initial sulfenyl chloride and the key intermediates. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

59089-57-5 |

|---|---|

Molecular Formula |

C5H4ClNS |

Molecular Weight |

145.61 g/mol |

IUPAC Name |

pyridin-2-yl thiohypochlorite |

InChI |

InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |

InChI Key |

LPSGLVVLTUUMIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SCl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Pyridin 2 Yl Sulfenyl Chloride

Közvetlen halogénezési megközelítések

A piridin-2-il-szulfenil-klorid szintézisének legelterjedtebb módszerei a kéntartalmú prekurzorok közvetlen klórozásán alapulnak. Ezek az eljárások általában hatékonyak és viszonylag egyszerűen kivitelezhetőek.

Piridin-2-tiol származékok klórozása

Bár a piridin-2-tiol és származékainak közvetlen klórozása elméletileg egyenes út a piridin-2-il-szulfenil-klorid előállításához, a gyakorlatban ez a módszer kihívásokkal teli lehet a mellékreakciók és a termék instabilitása miatt. A kutatások gyakran a rokon szerkezetű, de stabilabb 3-nitro-2-piridinszulfenil-klorid (Npys-Cl) szintézisére összpontosítanak, amely fontos reagens a peptidkémiában. nih.govresearchgate.netnih.gov Az Npys-Cl előállítása során a megfelelő szulfid származékokat kén-kloriddal reagáltatják, ami analógiaként szolgálhat a nem szubsztituált vegyület szintéziséhez. researchgate.net

Bisz(piridin-2-il)-diszulfid halogénezése

A bisz(piridin-2-il)-diszulfid (más néven 2,2'-dipiridil-diszulfid) klórral vagy brómmal történő reakciója egy jól bevált és gyakran alkalmazott módszer a piridin-2-il-szulfenil-halogenidek előállítására. chemicalbook.com A reakció során a diszulfidkötés hasad, és két ekvivalens szulfenil-halogenid keletkezik.

A folyamatot jellemzően inert oldószerben, például petroléterben vagy diklór-metánban, szobahőmérsékleten (körülbelül 20 °C-on) végzik. A reakcióidő általában 1-2 óra. chemicalbook.com Az oldószer elpárologtatásával a termék sárga, szúrós szagú porként izolálható. chemicalbook.com

| Reagens | Oldószer | Hőmérséklet | Reakcióidő | Termék |

| Klór (Cl₂) vagy Bróm (Br₂) | Petroléter vagy Diklór-metán | 20 °C | 1-2 óra | Piridin-2-il-szulfenil-klorid/bromid |

Indirekt szintetikus utak és prekurzorok felhasználása

A közvetlen halogénezésen túlmenően más, indirekt módszerek is léteznek, amelyek specifikus prekurzorok átalakításán alapulnak. Ezek az utak esetenként nagyobb szelektivitást vagy enyhébb reakciókörülményeket tesznek lehetővé.

Piridin-2-il kénvegyületek átalakítása

A piridin-2-il-szulfenil-klorid előállítható más kéntartalmú piridin származékokból is. Egy ilyen módszer a benzil-3-nitro-2-piridil-szulfidok reakciója szulfuril-kloriddal (SO₂Cl₂), amely a 3-nitro-2-piridinszulfenil-kloridot eredményezi. researchgate.net Ez az eljárás, bár egy szubsztituált származékot állít elő, rávilágít arra a lehetőségre, hogy a tioéterek (szulfidok) megfelelő klórozószerekkel szulfenil-kloridokká alakíthatók.

Nátrium-piridin-2-szulfinát felhasználása

A nátrium-piridin-2-szulfinát (C₅H₄NNaO₂S) egy szulfinsavsó, amely magasabb oxidációs állapotban tartalmazza a ként, mint a szulfenil-klorid. Ebből adódóan ez a vegyület jellemzően a piridin-2-szulfonil-klorid (C₅H₄ClNO₂S) előállításának prekurzora, nem pedig a szulfenil-kloridé. chemicalbook.com A szulfinát N-klór-szukcinimiddel (NCS) történő reakciója a szulfonil-kloridot eredményezi, mivel a szulfinátban a kén már eleve egy oxidáltabb formában van jelen. A szulfenil-klorid szintézise ebből a kiindulási anyagból kémiailag nem egy közvetlen vagy jellemző átalakítás.

NaClO₂-mediált oxidatív klórozás

A nátrium-klorit (NaClO₂) által mediált oxidatív klórozás egy hatékony módszer a tiolok és származékaik szulfonil-kloridokká történő átalakítására. rsc.org Ez az eljárás, amelyet gyakran vizes közegben végeznek, a kénatom erőteljes oxidációját és egyidejű klórozását eredményezi, így a végtermék a piridin-2-szulfonil-klorid. A reakciómechanizmus és a termék oxidációs állapota miatt ez a módszer nem alkalmas a piridin-2-il-szulfenil-klorid előállítására, amely egy lényegesen alacsonyabb oxidációs állapotú vegyület.

A cikkben említett vegyületek

| Vegyület neve | Kémiai képlet |

| Piridin-2-il-szulfenil-klorid | C₅H₄ClNS |

| Piridin-2-tiol | C₅H₅NS |

| Bisz(piridin-2-il)-diszulfid | C₁₀H₈N₂S₂ |

| 3-Nitro-2-piridinszulfenil-klorid | C₅H₃ClN₂O₂S |

| Szulfuril-klorid | SO₂Cl₂ |

| Nátrium-piridin-2-szulfinát | C₅H₄NNaO₂S |

| Piridin-2-szulfonil-klorid | C₅H₄ClNO₂S |

| N-klór-szukcinimid | C₄H₄ClNO₂ |

| Nátrium-klorit | NaClO₂ |

| Diklór-metán | CH₂Cl₂ |

| Petroléter | N/A |

Optimization Strategies for Yield and Purity in Pyridin-2-yl Sulfenyl Chloride Synthesis

The efficient synthesis of this compound is crucial for its application in various chemical transformations. Optimization of synthetic parameters is key to maximizing yield and ensuring high purity of the final product. This section delves into the critical factors that influence the synthesis, including solvent effects, temperature, stoichiometry, and purification techniques.

The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction rates, yields, and the formation of byproducts. The reaction to form this compound from 2,2'-dipyridyl disulfide can be effectively carried out in non-polar, aprotic solvents. Dichloromethane (DCM) and petroleum ether are commonly employed as reaction media. chemicalbook.com The use of these solvents is advantageous as they are relatively inert under the reaction conditions and facilitate the subsequent isolation of the product.

In a related context, studies on the synthesis of other sulfonyl chlorides have highlighted the importance of solvent selection. For instance, in a highly selective monosulfonylation reaction, dichloromethane (DCM) was found to provide the highest yield of the desired product compared to other solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dioxane, and tetrahydrofuran (THF). nih.gov This underscores the role of the solvent in controlling the selectivity of the reaction. The solubility of reactants and intermediates in the chosen solvent is also a key consideration to ensure a homogeneous reaction mixture and efficient conversion. The extended Grunwald-Winstein equation is a tool that can be used to correlate the specific rates of solvolysis of sulfonyl chlorides, providing insights into the influence of the solvent over a wide range of compositions. mdpi.com

Interactive Data Table: Solvent Effects on a Similar Sulfonylation Reaction

| Solvent | Yield (%) | Product Ratio |

|---|---|---|

| Dichloromethane (DCM) | 58 | >50:1 |

| Dimethylformamide (DMF) | 35 | 1:1.2 |

| N-Methyl-2-pyrrolidinone (NMP) | 21 | 1:1.5 |

| Dioxane | 32 | 1:1.1 |

| Tetrahydrofuran (THF) | 40 | >50:1 |

Data adapted from a study on a similar sulfonylation reaction, highlighting the impact of solvent choice on yield and selectivity. nih.gov

Precise control of reaction temperature and the stoichiometry of reactants are paramount for achieving high yields and purity of this compound. The formation of pyridin-2-yl sulfenyl halide from 2,2'-dipyridyl disulfide and a halogenating agent like chlorine or bromine is typically conducted at a controlled temperature of 20 °C. chemicalbook.com Maintaining this temperature is crucial to prevent side reactions and decomposition of the desired product.

In a different synthetic approach starting from 2-mercaptopyridine, the initial dissolution in concentrated sulfuric acid is performed at a significantly lower temperature, around -15 °C, using a sodium chloride/ice bath. During the subsequent addition of the oxidizing agent, aqueous sodium hypochlorite solution, the internal temperature of the reaction mixture is carefully maintained below 10 °C with vigorous stirring. This stringent temperature control is necessary to manage the exothermic nature of the reaction and to minimize the formation of undesired byproducts. The reaction mixture is then stirred at 0 °C for an hour to ensure complete conversion.

Stoichiometric control is equally important. In the synthesis from sodium 2-pyridinesulfinate, an equimolar amount of N-chlorosuccinimide (NCS) is used. chemicalbook.com The careful addition of the reactants in the correct proportions ensures that the starting materials are consumed efficiently and reduces the likelihood of side reactions that can complicate the purification process. Deviations from the optimal stoichiometry can lead to the formation of impurities, which can be challenging to remove from the final product.

The isolation and purification of this compound are critical steps to obtain a product of high purity. Due to its instability, especially in the presence of moisture, most applications utilize freshly prepared material. chemicalbook.com

A common isolation method involves the evaporation of the solvent after the reaction is complete, which yields a yellow powder. chemicalbook.com For syntheses conducted in aqueous media, an extraction procedure is employed. For example, after the reaction of 2-mercaptopyridine with sodium hypochlorite, the product is extracted with methylene chloride. The combined organic phases are then washed with water to remove any water-soluble impurities and dried with an anhydrous drying agent like magnesium sulfate before the solvent is removed under reduced pressure.

Further purification can be achieved through techniques such as flash chromatography. rsc.org In one instance, a crude product was purified by flash chromatography using a gradient of ethyl acetate in hexanes. rsc.org For some related compounds, purification is achieved by recrystallization from a suitable solvent, such as hexanes, which can yield a product of high purity. rsc.org

In cases where the sulfonyl chloride is used immediately in a subsequent reaction, the crude solution may be filtered through a short plug of Celite to remove solid byproducts before proceeding. chemicalbook.com When further purification of a downstream product is necessary, reversed-phase high-performance liquid chromatography (HPLC) can be employed. chemicalbook.com The fractions containing the desired compound are then combined, neutralized, and extracted with an organic solvent like ethyl acetate. chemicalbook.com The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the final purified product. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. nih.gov

One approach that aligns with green chemistry is the use of water as a solvent, which is non-toxic, non-flammable, and abundant. mdpi.com A method for preparing azaarenesulfonyl chlorides, including pyridine-2-sulfonyl chloride, has been developed using sodium chlorite-mediated oxidative chlorination of the corresponding thiols in water. researchgate.net This method offers the advantage of easy purification through simple extraction and concentration, leading to good product yields. researchgate.net Another green approach involves the oxyhalogenation of thiols and disulfides using oxone and potassium halides (KX, where X = Cl or Br) in water. rsc.org

Furthermore, the development of one-pot synthesis procedures minimizes the need for isolating intermediates, thereby reducing solvent usage and waste generation. nih.gov A green chemical synthesis method for the related 3-pyridinesulfonyl chloride has been reported that avoids the use of hazardous reagents like phosphorus pentachloride and phosphorus oxychloride. google.com This process involves a diazo-reaction of 3-aminopyridine under mild conditions, significantly shortening the reaction time and increasing the yield to over 80%. google.compatsnap.com Such strategies, which prioritize milder reaction conditions and avoid toxic reagents, are central to the goals of green chemistry. google.com The use of mechanochemistry, which involves reactions initiated by mechanical energy at room temperature with minimal solvent, is another promising green approach that can be explored for sulfonyl chloride synthesis. mdpi.com

Reactivity Profiles and Mechanistic Investigations of Pyridin 2 Yl Sulfenyl Chloride

Electrophilic Sulfenylation Reactions

Pyridin-2-yl sulfenyl chloride is an electrophilic sulfur compound, with the sulfur atom being susceptible to attack by various nucleophiles. The pyridine (B92270) ring, being electron-deficient, acts as an electron-withdrawing group, which can influence the reactivity of the sulfenyl chloride moiety.

Addition to Carbon-Carbon Multiple Bonds

The addition of sulfenyl chlorides to alkenes and alkynes is a classic example of an electrophilic addition reaction. The reaction is generally understood to proceed through a bridged thiiranium (or thiirenium for alkynes) ion intermediate.

While specific experimental data for this compound is not extensively documented in readily available literature, the outcomes can be predicted based on the general mechanism for arenesulfenyl chlorides.

Regioselectivity: The reaction with unsymmetrical alkenes is expected to follow Markovnikov's rule. The initial electrophilic attack by the sulfur atom forms a bridged thiiranium ion. The subsequent attack by the chloride ion occurs at the more substituted carbon, which can better stabilize the partial positive charge.

Stereoselectivity: The formation of the bridged intermediate means that the nucleophile (chloride) must attack from the opposite face. This results in a net anti-addition of the pyridin-2-ylthio group and the chlorine atom across the multiple bond. masterorganicchemistry.com

The table below illustrates the expected products from the reaction of this compound with representative unsaturated compounds, based on these general principles.

| Reactant | Expected Major Product | Regioselectivity | Stereoselectivity |

| Propene | 1-Chloro-2-(pyridin-2-ylthio)propane | Markovnikov | anti-addition |

| Styrene | 1-Chloro-1-phenyl-2-(pyridin-2-ylthio)ethane | Markovnikov | anti-addition |

| Cyclohexene | trans-1-Chloro-2-(pyridin-2-ylthio)cyclohexane | N/A | anti-addition |

| Propyne | (E)-1-Chloro-2-(pyridin-2-ylthio)prop-1-ene | Markovnikov | anti-addition |

Note: This table is based on predicted reactivity, as specific research findings for these reactions were not found.

Electrophilic aromatic substitution using this compound as the electrophile is expected to be a difficult reaction. The pyridine ring itself is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com Reaction conditions often require harsh acids, which would lead to the protonation of the pyridine nitrogen, further deactivating the system. wikipedia.orgyoutube.com Consequently, this compound is not an effective reagent for the sulfenylation of other aromatic or heteroaromatic systems under standard electrophilic substitution conditions.

Reactivity with Nucleophilic Heteroatoms (N, O, S)

This compound readily reacts with heteroatom nucleophiles in a straightforward nucleophilic substitution at the sulfur atom, where the chloride ion acts as the leaving group.

The reaction of sulfenyl chlorides with primary or secondary amines is a common and efficient method for the synthesis of sulfenamides. nih.gov The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, displacing the chloride. A base, such as pyridine or an excess of the reactant amine, is typically used to neutralize the HCl byproduct.

Detailed research findings for the reaction of this compound with various amines are not widely reported, but the expected products are shown in the table below.

| Amine Reactant | Expected Sulfenamide Product |

| Aniline | N-Phenyl-2-pyridinesulfenamide |

| Diethylamine | N,N-Diethyl-2-pyridinesulfenamide |

| Morpholine | 4-((Pyridin-2-yl)thio)morpholine |

| Benzylamine | N-Benzyl-2-pyridinesulfenamide |

Note: This table represents expected products based on established chemical principles for sulfenyl chlorides. nih.gov

In a similar fashion to amines, alcohols can react with this compound to form sulfenate esters (R-O-S-Ar). The reaction typically requires the presence of a base, such as pyridine, to activate the alcohol by deprotonating it to the more nucleophilic alkoxide and to scavenge the liberated HCl. masterorganicchemistry.comlibretexts.org The conversion of alcohols to sulfenates is a standard transformation, though often less common than the formation of sulfonates from sulfonyl chlorides. organic-chemistry.org

Reactivity with Thiols and Sulfides

Information regarding the specific reactivity of this compound with thiols and sulfides is not available in the reviewed scientific literature. General reactivity of sulfenyl chlorides with thiols typically leads to the formation of unsymmetrical disulfides through a thiol-disulfide exchange mechanism. The reaction with sulfides could potentially lead to the formation of sulfonium (B1226848) salts, but specific examples and mechanistic studies for this compound are lacking.

Radical Pathways Involving this compound

There is no specific information available in the scientific literature detailing the radical pathways of this compound.

Initiation and Propagation Mechanisms

Specific initiation and propagation mechanisms for radical reactions involving this compound have not been reported. In theory, initiation could occur via homolytic cleavage of the S-Cl bond upon thermal or photochemical induction to generate a pyridin-2-ylthiyl radical and a chlorine radical. Propagation would then involve the reaction of these radicals with other species. However, no experimental or computational evidence for these specific steps is available.

Radical Chain Reactions

Detailed studies on radical chain reactions involving this compound are absent from the scientific literature.

Pericyclic Reactions and this compound

There is no information available in the scientific literature regarding the participation of this compound in pericyclic reactions.

Transition Metal-Catalyzed and Transition-Metal-Free Reactions Involving this compound

Specific research on the use of this compound in transition metal-catalyzed or transition-metal-free cross-coupling reactions is not available. While related pyridine-sulfur compounds have been investigated in such reactions, direct extrapolation to the sulfenyl chloride is not scientifically rigorous without dedicated studies.

Cross-Coupling Methodologies

There are no documented cross-coupling methodologies that specifically utilize this compound as a coupling partner.

Activation and Functionalization Strategies

The reactivity of this compound can be modulated and strategically employed for the functionalization of various substrates. Key strategies involve its reaction with nucleophiles, particularly in the context of addition and substitution reactions.

One prominent functionalization strategy involves the reaction of this compound with alkenes. This reaction proceeds as an addition-cyclization, where the initial electrophilic attack of the sulfenyl chloride on the alkene is followed by an intramolecular cyclization. The nitrogen atom of the pyridine ring acts as an internal nucleophile, leading to the formation of 2,3-dihydro researchgate.netnih.govthiazolo[3,2-a]pyridinium derivatives. osi.lv This method provides an efficient route to construct heterocyclic systems.

Another significant functionalization approach is the transition-metal-free amination of pyridin-2-yl sulfonyl chloride and related N-heterocycles using magnesium amides of the type R₂NMgCl·LiCl. researchgate.net This strategy allows for the direct formation of sulfonamides, which are important structural motifs in medicinal chemistry. Furthermore, the resulting pyridine-2-sulfonamides can undergo directed ortho-magnesiation, enabling further functionalization at the C3 position of the pyridine ring. researchgate.net

Pyridin-2-yl sulfonyl chloride also serves as an effective reagent in the C-sulfonylation of 4-alkylpyridines. In this reaction, it acts as a heteroaromatic sulfonylating agent, leading to the formation of 4-picolyl aryl sulfones in good yields. acs.org The reaction is believed to proceed through the initial N-sulfonylation of the 4-alkylpyridine, which activates the picolyl position for subsequent reaction. acs.org

The activation of the pyridine ring itself can influence the reactivity of related sulfonyl chlorides. Lewis acid activation of the pyridine nitrogen can enhance the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions. semanticscholar.orgresearchgate.net While not directly demonstrated for this compound in the provided context, this general principle of Lewis acid activation is a key strategy in pyridine chemistry and could potentially be applied to modulate its reactivity.

The following table summarizes some of the functionalization strategies involving this compound and related compounds.

| Strategy | Reactant | Product Type | Ref. |

| Addition-Cyclization | Alkenes | 2,3-Dihydro researchgate.netnih.govthiazolo[3,2-a]pyridinium derivatives | osi.lv |

| Amination | Magnesium Amides (R₂NMgCl·LiCl) | Pyridine-2-sulfonamides | researchgate.net |

| C-H Sulfonylation | 4-Alkylpyridines | 4-Picolyl aryl sulfones | acs.org |

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound transformations are not extensively available in the public domain. However, insights into its reactivity can be inferred from studies on analogous systems, such as the reactions of benzenesulfonyl chloride with pyridines. These studies provide a foundational understanding of the mechanistic pathways that are likely to be relevant.

Rate Law Determination for Key Reactions

For the hydrolysis of benzenesulfonyl chloride catalyzed by pyridines, the reaction kinetics are consistent with a nucleophilic catalysis mechanism. rsc.org The rate of reaction is typically first order with respect to both the sulfonyl chloride and the pyridine catalyst. This suggests that the initial step involves the formation of a sulfonylpyridinium intermediate, which is then subsequently attacked by a nucleophile (e.g., water). rsc.org

While specific rate laws for the reactions of this compound have not been detailed in the available literature, it is plausible that its reactions with nucleophiles follow a similar second-order rate dependency, particularly in the initial stages of the reaction.

Activation Energy and Reaction Progress Analysis

The activation parameters, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been measured for the reaction of benzenesulfonyl chloride with a series of substituted pyridines. rsc.org These studies reveal that while the free energy of activation (ΔG‡) varies systematically with the basicity of the pyridine, the individual contributions of enthalpy and entropy can be more complex and irregular. rsc.org Such analyses provide a deeper understanding of the transition state structure and the factors that govern reaction rates.

For this compound, a comprehensive reaction progress analysis, including the determination of activation energies for its key functionalization reactions, would be necessary to fully characterize its reactivity profile.

Equilibrium Constants and Driving Forces

Equilibrium constants for the substitution reactions of amines, including pyridine, with chloro-complexes of gold have been determined, providing a measure of the thermodynamic favorability of these reactions. researchgate.net For the reaction of AuCl₄⁻ with pyridine, the equilibrium constant for the formation of the pyridine-gold complex has been quantified. researchgate.net

Applications of Pyridin 2 Yl Sulfenyl Chloride in Advanced Organic Synthesis

Strategic C-S Bond Formation in Complex Molecular Architectures

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, with broad implications in medicinal chemistry and materials science. Pyridin-2-yl sulfenyl chloride serves as a potent electrophilic sulfur source for the creation of these crucial linkages in a variety of molecular contexts.

Synthesis of Chiral Sulfenates and Related Organosulfur Compounds

The reaction of sulfenyl chlorides with chiral alcohols provides a direct route to diastereomeric sulfenate esters. While specific examples detailing the use of this compound in the synthesis of chiral sulfenates with corresponding diastereomeric excess values are not extensively documented in the reviewed literature, the general principle is well-established. The diastereoselectivity of such reactions is influenced by the steric and electronic properties of both the chiral alcohol and the sulfenyl chloride. The resulting chiral sulfenates are valuable intermediates that can be converted into other chiral organosulfur compounds, such as sulfoxides, through stereoselective oxidation. The direction of the asymmetric induction can often be controlled by the choice of the oxidizing agent.

Construction of Sulfur-Containing Heterocycles

This compound is a key reagent in the synthesis of various sulfur-containing heterocycles through annulation reactions with unsaturated substrates. For instance, its reaction with alkenes can proceed as an addition-cyclization, where the nitrogen atom of the pyridine (B92270) ring acts as an internal nucleophile. This process leads to the formation of 2,3-dihydro nih.govnih.govthiazolo[3,2-a]pyridinium derivatives.

The regioselectivity of these annulation reactions is highly dependent on the nature of the alkene. Reactions with terminal alkenes such as 1-hexene, 1-heptene, and 1-octene, result in the formation of 2-alkyl-substituted thiazoloquinolinium chlorides. In contrast, the reaction with alkenes containing a phenyl group, like styrene, proceeds with opposite regiochemistry. This is attributed to the formation of a more stable benzylic carbocation intermediate during the electrophilic addition of the sulfur atom.

Table 1: Regioselective Annulation of 2-Quinolinesulfenyl Chloride with Alkenes

| Alkene | Product | Yield (%) |

| 1-Hexene | 2-Butyl-1,2-dihydro nih.govnih.govthiazolo[3,2-a]quinolin-10-ium chloride | Quantitative |

| 1-Heptene | 2-Pentyl-1,2-dihydro nih.govnih.govthiazolo[3,2-a]quinolin-10-ium chloride | Quantitative |

| 1-Octene | 2-Hexyl-1,2-dihydro nih.govnih.govthiazolo[3,2-a]quinolin-10-ium chloride | Quantitative |

| Styrene | 2-Phenyl-2,3-dihydro nih.govnih.govthiazolo[3,2-a]quinolin-10-ium chloride | Quantitative |

| Isoeugenol (B1672232) | 2-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,3-dihydro nih.govnih.govthiazolo[3,2-a]quinolin-10-ium chloride | 80 |

Data synthesized from reactions of the analogous 2-quinolinesulfenyl chloride, illustrating the principle of regioselectivity in such annulation reactions. mdpi.com

Introduction of Sulfenyl Moieties for Further Transformations

The pyridin-2-yl sulfenyl group can be introduced into a molecule to serve as a versatile handle for subsequent chemical modifications. Once installed, this moiety can activate adjacent positions for further functionalization or be transformed into other sulfur-containing groups. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can then participate in a variety of transformations, including Pummerer-type rearrangements or acting as a leaving group in substitution reactions. The pyridine ring itself can act as a directing group, influencing the regioselectivity of reactions at other parts of the molecule.

Methodological Role as a Protecting Group

The pyridin-2-yl sulfenyl (Pys) group, and its derivatives like the 3-nitro-2-pyridinesulfenyl (Npys) group, are valuable as protecting groups for amines, particularly in the context of peptide synthesis. nih.gov The Npys group, for example, can be selectively introduced onto the ε-amino group of lysine. nih.gov This protection strategy is orthogonal to other common protecting groups like Fmoc and Boc, allowing for the selective deprotection and subsequent functionalization of specific amino acid residues within a complex peptide. nih.gov

The deprotection of the Npys group can be achieved under mild conditions, for instance, using 2-mercaptopyridine-N-oxide, which selectively removes the Npys group without affecting other protecting groups. nih.gov Similarly, the related pyridine-2-sulfonyl group, used to form stable sulfonamides with primary and secondary amines, can be efficiently cleaved using reagents like magnesium in methanol (B129727) at low temperatures, regenerating the free amine in good yield.

Role in Cascade and Multicomponent Reactions

While specific examples detailing the direct participation of this compound in well-defined cascade or multicomponent reactions are not extensively covered in the available literature, its reactivity profile suggests significant potential in this area. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, and multicomponent reactions, where three or more reactants combine in a one-pot process, are powerful tools for the rapid construction of molecular complexity.

The ability of this compound to undergo addition-cyclization reactions is indicative of its potential as a key component in cascade sequences for the synthesis of complex heterocyclic systems. For instance, a visible-light-induced radical cascade sulfonylation/cyclization has been developed for the synthesis of indole-fused pyridine derivatives, showcasing the utility of sulfonyl chlorides in such complex transformations. Although this example does not directly use this compound, it highlights the potential for similar reactivity.

Regioselective and Stereoselective Functionalizations Facilitated by this compound

This compound plays a crucial role in directing the regioselectivity of its addition reactions to unsaturated systems. As discussed in section 4.1.2, the electronic nature of the alkene substrate dictates the outcome of the annulation reaction. The addition to terminal, non-conjugated alkenes follows an anti-Markovnikov pattern, leading to the formation of a carbocation at the more substituted position, which is then trapped by the pyridine nitrogen. Conversely, addition to styrenyl systems proceeds via a Markovnikov-type pathway due to the stabilization of the benzylic carbocation.

The stereoselectivity of the addition of sulfenyl chlorides to alkenes is also a significant aspect of their reactivity. While specific studies focusing on the diastereoselective addition of this compound to chiral alkenes are limited in the reviewed literature, the general principles of sulfenyl chloride additions suggest that stereocontrol is achievable. The reaction is expected to proceed through a bridged thiiranium ion intermediate, which is then opened by a nucleophile (in this case, the pyridine nitrogen) in an anti-fashion. The stereochemical outcome would therefore be dependent on the facial selectivity of the initial attack of the sulfenyl chloride on the double bond, which can be influenced by the steric and electronic environment of the chiral alkene.

Contributions to Reagent Development in Synthetic Chemistry

This compound is a reactive electrophilic sulfur reagent that has demonstrated utility in the development of novel synthetic methodologies, particularly for the construction of sulfur-nitrogen containing heterocyclic compounds. Its primary contribution lies in its ability to undergo annulation reactions with unsaturated compounds, such as alkenes and alkynes. researchgate.net

This reactivity allows for the regioselective synthesis of fused heterocyclic systems. For instance, the reaction of this compound with various alkenes leads to the formation of 2,3-dihydro researchgate.netchemicalbook.comthiazolo[3,2-a]pyridin-4-ium derivatives. researchgate.net This process involves an initial electrophilic addition of the sulfenyl chloride to the double bond, followed by an intramolecular cyclization where the pyridine nitrogen atom acts as a nucleophile, attacking the intermediate thiiranium ion. This addition-cyclization sequence provides a direct route to these complex heterocyclic structures, which are of interest in medicinal chemistry and materials science. researchgate.net

The sulfenylating reagents are often generated from the corresponding di(2-pyridyl) disulfide by reacting it with agents like sulfuryl chloride or antimony pentachloride. researchgate.net The interaction of these in situ generated reagents with alkenes proceeds via an addition-cyclization mechanism, with the pyridine nitrogen atom closing the ring to form the thiazolo[3,2-a]pyridinium system. researchgate.net Research has shown that these annulation reactions can proceed with high regioselectivity and in excellent yields, making this compound a valuable tool for synthetic chemists developing new routes to N-fused heterocycles. researchgate.netnih.gov

| Reactants | Product | Reaction Type |

|---|---|---|

| This compound + Alkene (e.g., Styrene) | Substituted 2,3-dihydro researchgate.netchemicalbook.comthiazolo[3,2-a]pyridin-4-ium chloride | Electrophilic Addition-Intramolecular Cyclization (Annulation) |

Computational and Theoretical Investigations of Pyridin 2 Yl Sulfenyl Chloride and Its Reactivity

Prediction of Novel Reactivity and Unexplored Transformations

Computational and theoretical investigations into pyridin-2-yl sulfenyl chloride open avenues for predicting novel reactivity patterns and exploring transformations that have not yet been realized experimentally. The inherent reactivity of the sulfenyl chloride functional group, characterized by the polarized sulfur-chlorine bond, makes it a potent electrophile and a source of the "RS+" synthon. wikipedia.org The attachment of this group to the C2 position of a pyridine (B92270) ring significantly modulates its reactivity due to the electronic properties of the heteroaromatic system.

Theoretical models can be employed to predict the outcomes of reactions with a variety of nucleophiles. The electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. This suggests that this compound could be a highly efficient reagent for sulfenylation reactions under mild conditions.

Predicted Novel Transformations:

Asymmetric Sulfenylation: Computational modeling can be used to design chiral catalysts that can interact with the this compound substrate. By calculating transition state energies, it is possible to predict catalysts that would enable the enantioselective addition of the pyridin-2-ylthio group to prochiral nucleophiles, such as enolates or enamines, a transformation that remains largely unexplored.

Reactions with Organometallic Reagents: While reactions with simple nucleophiles are expected, theoretical studies can predict the feasibility and regioselectivity of reactions with more complex organometallic reagents. For instance, DFT calculations could model the reaction pathways for cross-coupling reactions with organoboron or organozinc compounds, potentially leading to novel C-S bond formations that are difficult to achieve through traditional methods.

Targeting Biological Thiols: The reactivity of this compound can be compared computationally with that of related compounds like 2-sulfonyl pyridines, which are known to react with cysteine residues in proteins. nih.gov Such studies could predict its potential as a covalent modifier for biological systems, targeting specific and accessible thiols. The pyridyl moiety offers a scaffold that can be modified to enhance binding affinity and selectivity for a particular protein target. nih.gov

The following table, based on theoretical principles, outlines the predicted reactivity profile for this compound in several unexplored transformation classes.

| Transformation Class | Predicted Reactivity | Rationale | Potential Application |

| Catalytic Asymmetric Sulfenylation | High | Enhanced electrophilicity of sulfur; potential for chiral ligand coordination to the pyridine nitrogen. | Synthesis of chiral sulfur-containing compounds. |

| Transition-Metal-Catalyzed Cross-Coupling | Moderate to High | Feasible oxidative addition step due to the reactive S-Cl bond. | Formation of complex aryl-thioethers. |

| Covalent Modification of Cysteine | High | Strong electrophilicity and favorable kinetics for reaction with soft nucleophiles like thiols. | Development of novel chemical probes and covalent inhibitors. |

| Additions to Strained Alkenes/Alkynes | High | The electrophilic sulfur can initiate addition reactions with electron-rich π-systems. | Synthesis of functionalized thioethers. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to correlate the structural features of a series of compounds with their chemical reactivity. oup.comnih.gov To date, specific QSRR studies focusing exclusively on this compound and its derivatives are not extensively reported in the literature. However, the principles of QSRR can be readily applied to this system to develop predictive models for its reactivity.

A hypothetical QSRR study on this compound would involve the following key steps:

Dataset Assembly: A series of derivatives would be designed, incorporating various substituents (e.g., electron-donating and electron-withdrawing groups) at different positions on the pyridine ring.

Reactivity Measurement: A standardized experimental measure of reactivity would be required for each compound in the dataset. This could be the reaction rate constant (k) for a specific reaction, such as the reaction with a standard nucleophile like thiophenol or piperidine.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), a mathematical equation is developed that links the calculated descriptors to the experimentally measured reactivity. oup.com

The resulting QSRR equation would take the general form:

log(Reactivity) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the molecular descriptors and c₀, c₁, ... cₙ are the coefficients determined by the regression analysis.

Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of reagents with tailored reactivity for specific applications.

The following interactive table illustrates a hypothetical dataset that could be used to build a QSRR model for the reactivity of substituted pyridin-2-yl sulfenyl chlorides. The reactivity data is represented as log(k_rel), the logarithm of the relative rate constant for a model sulfenylation reaction.

| Compound | Substituent (R) | log(k_rel) (Hypothetical) | Hammett Constant (σₚ) | Calculated Dipole Moment (Debye) | LUMO Energy (eV) |

| 1 | 4-H | 0.00 | 0.00 | 2.5 | -1.5 |

| 2 | 4-OCH₃ | -0.35 | -0.27 | 2.9 | -1.3 |

| 3 | 4-CH₃ | -0.20 | -0.17 | 2.7 | -1.4 |

| 4 | 4-Cl | 0.25 | 0.23 | 1.8 | -1.8 |

| 5 | 4-CN | 0.70 | 0.66 | 1.2 | -2.2 |

| 6 | 4-NO₂ | 0.85 | 0.78 | 1.0 | -2.5 |

| 7 | 5-Cl | 0.40 | 0.37 (σ_m) | 1.6 | -1.9 |

| 8 | 5-NO₂ | 0.75 | 0.71 (σ_m) | 1.1 | -2.4 |

This hypothetical data illustrates that electron-withdrawing groups (e.g., -NO₂, -CN) are predicted to increase the reactivity (log(k_rel)), which would correlate with descriptors like a lower LUMO energy and a positive Hammett constant. Conversely, electron-donating groups (e.g., -OCH₃) would decrease reactivity. A successful QSRR model derived from such data would provide a quantitative understanding of these electronic effects.

Advanced Spectroscopic and Analytical Methodologies for the Study of Pyridin 2 Yl Sulfenyl Chloride Reactions

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing valuable information about reaction kinetics, mechanisms, and the formation and decay of transient species without the need for sample quenching or extraction.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy

Real-time FTIR spectroscopy allows for the continuous monitoring of changes in the vibrational modes of molecules during a chemical reaction. For the study of pyridin-2-yl sulfenyl chloride reactions, this technique could be employed to track the disappearance of the characteristic vibrational bands of the starting material and the appearance of new bands corresponding to products. For instance, the stretching frequency of the S-Cl bond in this compound would be a key indicator of its consumption. Similarly, the formation of new bonds, such as S-N or S-O, would result in the emergence of new characteristic peaks in the infrared spectrum. By monitoring the intensity of these peaks over time, kinetic data can be extracted. However, specific studies applying in situ FTIR to the reactions of this compound have not been identified in the searched literature.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a valuable technique for elucidating reaction mechanisms by providing detailed structural information about reactants, intermediates, and products in the solution phase. In the context of this compound reactions, ¹H and ¹³C NMR spectroscopy could be used to monitor the changes in the chemical shifts of the pyridine (B92270) ring protons and carbons as the reaction progresses. The appearance of new signals would indicate the formation of products, and their integration over time would provide kinetic information. While NMR data for pyridin-2-yl sulfonyl chloride (a related but different compound) is available, in situ NMR studies of the reactions of this compound are not documented in the reviewed sources.

Raman Spectroscopy for Reaction Pathway Elucidation

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is particularly useful for studying reactions in aqueous media, as water is a weak Raman scatterer. For this compound reactions, Raman spectroscopy could be used to probe the S-Cl bond, as well as vibrations of the pyridine ring. Changes in the Raman spectrum would signal the conversion of the starting material and the formation of new species, aiding in the elucidation of the reaction pathway. Despite the potential of this technique, there is no specific research available on its application to the reactions of this compound.

UV-Vis Spectrophotometry for Kinetic Analysis and Reaction Monitoring

UV-Vis spectrophotometry is a widely used technique for monitoring reaction kinetics by measuring the change in absorbance of a solution over time. The pyridine ring in this compound and its potential products would exhibit characteristic electronic transitions in the UV-Vis region. By selecting a wavelength where there is a significant difference in absorbance between the reactant and the product, the progress of the reaction can be followed. This data can then be used to determine reaction rates and orders. While UV-Vis spectrophotometry has been used to study the kinetics of other sulfenyl chlorides, specific kinetic analyses of this compound reactions using this method are not reported in the available literature.

Mass Spectrometry Techniques for Intermediate Identification

Mass spectrometry is an indispensable tool for the identification of reaction intermediates, which are often transient and present at low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique that allows for the analysis of molecules in solution, making it ideal for identifying reaction intermediates. By directly introducing the reaction mixture into the mass spectrometer, charged species can be detected and their mass-to-charge ratio determined. In the study of this compound reactions, ESI-MS could be used to capture and identify fleeting intermediates, such as cationic species or adducts formed during the reaction. This information would be crucial for proposing and validating reaction mechanisms. However, there are no specific reports in the searched literature detailing the use of ESI-MS for the identification of intermediates in the reactions of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile products that may arise from reactions involving this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a complex mixture.

In a typical application, a sample from the reaction mixture is injected into the GC system, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with a stationary phase within a capillary column. For the analysis of sulfur-containing heterocyclic compounds, a non-polar column like an RTX-5MS is often employed. rsc.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are analyzed to produce a unique mass spectrum, which acts as a molecular fingerprint.

However, direct analysis of highly reactive species like sulfenyl chlorides by GC-MS can be challenging. For instance, studies on the related pyridine-2-sulfonyl chloride have shown it to be too unstable for direct observation by GC. Therefore, analysis often involves in-situ derivatization to convert the reactive products into more stable, volatile derivatives suitable for GC-MS analysis. conicet.gov.ar

A summary of typical GC-MS parameters for the analysis of related sulfonyl chlorides, which can be adapted for volatile derivatives of this compound, is provided below. rsc.org

| Parameter | Value |

| Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | 50 °C (1 min), then ramp 25 °C/min to 300 °C (hold 3 min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50 - 400 m/z |

| Ion Source Temp. | 200 °C |

Chromatographic Methods for Product Isolation and Analysis

Chromatographic techniques are indispensable for both the qualitative and quantitative analysis of reaction mixtures containing this compound derivatives and for the isolation of pure products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile or thermally unstable products from this compound reactions. Reversed-phase HPLC is particularly common for these applications. In one established method for purifying a sulfonamide derivative synthesized from a crude sulfonyl chloride solution, a reversed-phase column was used with a gradient elution. chemicalbook.com The mobile phase consisted of a mixture of acetonitrile and water containing trifluoroacetic acid, which aids in producing sharp peaks for nitrogen-containing compounds. chemicalbook.com

The conditions for HPLC analysis must be carefully optimized for each specific derivative. A method developed for the related compound pyridine-3-sulfonyl chloride provides a useful reference for establishing analytical parameters. patsnap.com

| Parameter | Value |

| Column | ACOSMOSIL C18-MS-II (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.2% tetrabutylammonium hydroxide phosphate buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic (A:B = 62:38) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30 °C |

While GC-MS is used for identification, Gas Chromatography with other detectors, such as a Flame Ionization Detector (GC-FID), is frequently used for quantitative analysis of reaction progress and product yield. rsc.org The technique allows for the monitoring of substrate conversion and the formation of products over time. rsc.org

However, the utility of GC for direct analysis is limited by the stability of the compounds. Research has shown that while some heteroaryl sulfonyl chlorides like thiophene-2-sulfonyl chloride can be observed by GC, the more reactive pyridine-2-sulfonyl chloride cannot. This high reactivity, which is shared by sulfenyl chlorides, often leads to decomposition in the hot GC injector port. Consequently, GC analysis of products from this compound reactions is typically reserved for stable derivatives or requires a prior derivatization step to enhance thermal stability. patsnap.comgoogle.com

X-ray Diffraction Methodologies for Structural Confirmation of Derivatives

X-ray diffraction analysis of single crystals is the definitive method for confirming the absolute structure of reaction products. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in space, which is crucial for verifying the outcome of a reaction.

For derivatives of this compound, obtaining a single crystal of sufficient quality is the first critical step. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure. This methodology was successfully used to determine the structure of 2-[(dichloromethane)sulfonyl]pyridine, a derivative of a related sulfonyl chloride. nih.gov The analysis confirmed the molecular connectivity and the staggered conformation of the atoms attached to the sulfur atom. nih.gov Such analyses are vital for unambiguously characterizing novel compounds.

Below are the crystallographic data obtained for 2-[(dichloromethane)sulfonyl]pyridine, illustrating the type of information generated from an X-ray diffraction study. nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9647 (10) |

| b (Å) | 12.2131 (11) |

| c (Å) | 15.7158 (15) |

| β (°) | 108.483 (1) |

| Volume (ų) | 1814.0 (3) |

| Z | 8 |

Advanced Spectroscopic Methods for Elucidating Reaction Stereochemistry

The reactions of sulfenyl chlorides can generate chiral centers, making the study of stereochemistry essential. Sulfenyl chlorides are valuable precursors for the synthesis of chiral sulfinyl compounds, which are important in modern synthetic chemistry. nih.gov

Diastereoselective reactions are a key strategy, where the sulfenyl chloride is reacted with a chiral substrate, such as a chiral alcohol. acs.org This process can lead to the formation of diastereomeric sulfinates. The diastereomeric excess and the stereochemical outcome of such reactions can be investigated using various analytical techniques, with chromatographic methods being particularly powerful. acs.org

Chiral chromatography is the gold standard for separating enantiomers and diastereomers, allowing for the determination of enantiomeric or diastereomeric excess in a reaction. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times and thus their separation.

In the context of this compound, if a reaction is designed to produce a chiral product, chiral HPLC would be the method of choice to analyze its stereochemical purity. The separation of diastereomers formed from the reaction of a sulfenyl chloride with a chiral auxiliary can often be achieved using standard chromatographic techniques like flash chromatography or HPLC. acs.org For separating enantiomers of a chiral product, a specialized chiral column is required. The development of an effective chiral chromatography method is crucial for assessing the success of any stereoselective synthesis involving this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. bath.ac.ukjascoinc.com It is exceptionally sensitive to the three-dimensional structure of molecules, making it an invaluable tool for studying the conformational changes in chiral compounds, particularly biomacromolecules like proteins and nucleic acids. bath.ac.uk While this compound is itself an achiral molecule, its reactions with chiral substrates can be effectively monitored and characterized using CD spectroscopy.

The primary application of CD spectroscopy in this context is to observe the structural consequences of the covalent modification of chiral molecules, such as peptides and proteins, by this compound. The reaction typically targets thiol groups, such as the side chain of a cysteine residue, to form a mixed disulfide bond. This modification introduces the pyridin-2-ylthio group, which can perturb the local chiral environment of the substrate, leading to measurable changes in its CD spectrum.

Detailed research findings have demonstrated the utility of CD spectroscopy in analogous thiol-disulfide exchange reactions, which serve as a model for the reactivity of this compound. For instance, near-UV CD spectroscopy is frequently used to assess the impact of disulfide bond modifications on the tertiary structure of proteins. nih.gov Changes in the CD signal in the 250-350 nm range often reflect alterations in the environment of aromatic amino acids and existing disulfide bridges, providing insight into folding and conformational integrity post-reaction. nih.gov

The covalent attachment of the pyridin-2-ylthio moiety to a chiral center can induce a new chiroptical signal. Even though the pyridin-2-ylthio group is achiral in isolation, when it is held in a rigid, asymmetric conformation by the chiral substrate, it can exhibit an induced CD spectrum. The characteristics of this induced spectrum provide information about the local stereochemical environment of the newly formed disulfide bond.

The data below provides a representative example of how CD spectroscopy can be used to monitor the reaction between a chiral, cysteine-containing peptide and this compound. The change in molar ellipticity upon modification indicates a distinct alteration in the peptide's conformation.

Future Research Directions and Unexplored Frontiers in Pyridin 2 Yl Sulfenyl Chloride Chemistry

Development of Novel Synthetic Protocols with Enhanced Atom Economy

The principle of atom economy, which emphasizes the maximization of atoms from starting materials incorporated into the final product, is a cornerstone of green and efficient chemical synthesis. jocpr.comnih.gov Traditional syntheses of sulfenyl and sulfonyl chlorides often involve harsh reagents and generate significant waste. organic-chemistry.org Future research is focused on developing cleaner, more atom-economical protocols.

Another promising direction is the direct oxidative chlorination of thiols. A simple and effective method has been developed for preparing azaarenesulfonyl chlorides, including pyridine-2-sulfonyl chloride, through the NaClO₂-mediated oxidative chlorination of the corresponding azaarenethiols in water. researchgate.net This approach is attractive due to its mild conditions and the use of an environmentally benign solvent.

The table below compares various synthetic approaches, highlighting the trend towards greener and more atom-economical methods.

| Method | Starting Material | Key Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Disulfide Chlorination | 2,2′-Dipyridyl Disulfide | Cl₂ or Br₂ | Direct, established method | chemicalbook.com |

| NCS Chlorosulfonation | S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Avoids Cl₂ gas; byproduct is recyclable | organic-chemistry.orgresearchgate.net |

| Oxidative Chlorination | Pyridine-2-thiol | NaClO₂ | Mild conditions; uses water as a solvent | researchgate.net |

Exploration of Pyridin-2-yl Sulfenyl Chloride in Catalytic Cycles

While this compound is typically employed as a stoichiometric reagent, a significant frontier lies in its generation and utilization within catalytic cycles. Direct catalysis by the sulfenyl chloride is not established, but its in-situ formation via catalysis represents a major advance in synthetic efficiency.

One such breakthrough is the organophosphorus-catalyzed deoxygenation of sulfonyl chlorides to generate sulfenyl electrophiles. nih.gov This method uses a phosphine (B1218219) catalyst in a P(III)/P(V)=O redox cycle to remove two oxygen atoms from a stable sulfonyl chloride precursor, yielding the highly reactive sulfenyl chloride. This catalytic approach provides a general and operationally simple route to sulfenyl electrophiles that avoids the direct handling of sensitive reagents.

Furthermore, photocatalysis offers new avenues for generating reactive sulfur species. Sulfonyl radicals, for example, can be generated from stable sulfonamides within a photocatalytic cycle, enabling subsequent functionalization reactions. acs.org A promising future direction would be to develop similar photocatalytic systems that can generate this compound or related reactive species from stable precursors, thereby enabling novel transformations under mild, light-driven conditions.

Integration with Flow Chemistry Methodologies

The synthesis and immediate use of reactive intermediates like sulfenyl chlorides are often plagued by challenges in batch processing, including poor heat management for exothermic reactions and the instability of the intermediate. nih.govchemrxiv.org Flow chemistry offers a powerful solution to these problems by providing superior control over reaction parameters.

Research has demonstrated the successful implementation of a continuous two-step flow process where a sulfenyl chloride is generated in situ and immediately trapped by an alkene. nih.govchemrxiv.org The formation of the sulfenyl chloride intermediate from a thioglycolate and sulfuryl chloride is highly exothermic, releasing approximately 242 kJ/mol. nih.gov In a continuous flow reactor, the small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaway and improving safety and selectivity. This methodology allows for the safe handling of highly energetic reactions and provides a throughput of up to 141 g/h for the key intermediate. nih.govchemrxiv.org Applying these principles to the generation of this compound could enable safer, more scalable, and highly controlled manufacturing processes.

Discovery of Undiscovered Reactivity Patterns and Selectivities

This compound is a potent electrophile, but its reactivity extends beyond simple additions. A key area of future research is the discovery and control of complex reactivity patterns, particularly in annulation reactions to form heterocyclic systems.

Studies have shown that the annulation reactions of this compound with unsaturated compounds can proceed with high but differing regioselectivity. For example, its reaction with phenyl vinyl chalcogenides and allyl phenyl chalcogenides leads to different regiochemical outcomes, forming new 2- or 3-substituted nih.govthiazolo[3,2-a]pyridinium derivatives in excellent yields. researchgate.netosi.lv Similarly, regioselective synthesis of novel thiazolo-quinolinium derivatives has been achieved through the reaction of 2-quinolinesulfenyl halides with various alkenes, where the substitution pattern on the alkene dictates the reaction's regiochemistry. nih.gov

The table below illustrates the diverse outcomes based on the reacting partner, showcasing the potential for discovering new selective transformations.

| Reactant | Product Class | Key Finding | Reference |

|---|---|---|---|

| Phenyl Vinyl Chalcogenides | nih.govThiazolo[3,2-a]pyridinium derivatives | Regioselective annulation | osi.lv |

| Allyl Phenyl Chalcogenides | nih.govThiazolo[3,2-a]pyridinium derivatives | Different regiochemical outcome compared to vinyl analogs | osi.lv |

| 1-Alkenes and Styrenes | nih.govThiazolo[3,2-a]quinolin-10-ium derivatives | Opposite regiochemistry observed between different alkene classes | nih.gov |

Future work will likely focus on elucidating the mechanisms governing this selectivity and expanding the scope of these reactions to access a wider array of novel heterocyclic compounds.

Synergistic Applications with Other Reagents in Multistep Synthesis

This compound is fundamentally a building block for constructing more complex molecules. Its future applications will heavily rely on its synergistic use with other reagents in elegant, multistep synthetic sequences. It serves as a powerful tool for introducing a sulfur-based functional group that can be a precursor for further transformations.

For example, the reaction of pyridin-2-yl sulfonyl chloride (a closely related and often interconvertible species) with amines is a standard method for producing sulfonamides, a critical functional group in medicinal chemistry. researchgate.net The direct C-H sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides, including 2-pyridylsulfonyl chloride, has been shown to be a highly effective method for creating versatile pyridine (B92270) building blocks. acs.org These reactions demonstrate the utility of these reagents in adding key structural motifs to heterocyclic cores, which can then be elaborated into final target molecules.

Advanced Computational Design of this compound Derivatives for Specific Reactivity

Computational chemistry provides an invaluable toolkit for predicting and understanding chemical reactivity, guiding experimental design. While extensive computational studies on this compound itself are nascent, the groundwork has been laid by research on related systems. The pioneering work of computational chemist Nikolay Zefirov included studies on the electrophilicity of sulfenyl chlorides. wikipedia.org

Future research will leverage modern computational methods, such as Density Functional Theory (DFT), to achieve several key goals:

Mechanism Elucidation : Mapping the potential energy surfaces for reactions like the annulations described in section 7.4 to understand the origins of the observed regioselectivity.

Reactivity Prediction : Developing quantitative structure-activity relationship (QSAR) models to predict how modifications to the pyridine ring (e.g., adding electron-donating or -withdrawing groups) will tune the electrophilicity and reactivity of the sulfenyl chloride.

Design of Novel Reagents : Computationally designing new pyridyl-based sulfenyl chloride derivatives with tailored steric and electronic properties to achieve specific, currently inaccessible, chemical transformations. This approach is widely used in designing pyridine derivatives for biological targets and can be repurposed for designing reactivity. mdpi.com

Green Chemistry Aspects of Future this compound Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a reactive reagent like this compound, this primarily involves the development of environmentally benign synthetic methods and the replacement of hazardous reagents.

As mentioned previously, methods that avoid toxic reagents like phosphorus oxychloride or chlorine gas are highly desirable. patsnap.comgoogle.com The development of protocols using water as a solvent, such as the NaClO₂-mediated synthesis of pyridine-2-sulfonyl chloride, represents a significant step forward. researchgate.net Another green approach involves using N-chlorosuccinimide (NCS) as a chlorinating agent, which is safer to handle than chlorine gas and allows for the potential recycling of the succinimide (B58015) byproduct. organic-chemistry.org These strategies not only reduce environmental impact but also improve the operational safety of handling these valuable chemical intermediates. The continued focus on replacing hazardous solvents, minimizing waste streams, and using milder reaction conditions will be a defining feature of future research in this area. patsnap.com

Q & A

Q. What are the reliable synthetic methods for pyridin-2-yl sulfenyl chloride in laboratory settings?

this compound can be synthesized via two primary routes:

- NaClO₂-mediated oxidation : Reacting pyridine-2-thiol derivatives with NaClO₂ under acidic conditions yields this compound. Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to NaClO₂) and monitor reaction completion via TLC or HPLC .

- Cleavage of sulfenamides : Treat sulfenamide precursors with anhydrous HCl in inert solvents (e.g., dichloromethane) to generate sulfenyl chlorides. Ensure rigorous exclusion of moisture to prevent hydrolysis .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-resistant containers. Avoid prolonged storage due to degradation risks, which can increase reactivity hazards. Regularly validate purity via NMR or mass spectrometry .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- ¹H/¹³C NMR : Confirm absence of impurities (e.g., hydrolyzed byproducts like pyridine-2-thiol).

- Elemental analysis : Verify stoichiometry of Cl and S atoms.

- Mass spectrometry (ESI or EI) : Validate molecular ion peaks. Document methods in detail to ensure reproducibility, per guidelines for experimental reporting .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid contact with amines or moisture to prevent violent reactions.

- Dispose of waste via approved hazardous chemical protocols, including neutralization with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound interacts with nucleophiles versus solvents?

this compound undergoes:

- Nucleophilic attack : Reacts with amines to form sulfenamides or with thiols to generate disulfides.

- Solvent participation : In protic solvents (e.g., anisole/HCl), solvent molecules may act as nucleophiles, forming adducts like 2-chloroanisole derivatives. Mechanistic studies using isotopic labeling (e.g., DCl) can clarify pathways .

Q. How can researchers mitigate competing byproducts during sulfenylation reactions?

Q. What computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : Predict sites of nucleophilic attack (e.g., sulfur vs. pyridine nitrogen).

- Transition states : Optimize reaction conditions for desired pathways (e.g., sulfonamide vs. disulfide formation). Validate computational models with experimental kinetic data .

Q. How can contradictions in reported reactivity data (e.g., solvent effects) be resolved?

- Systematic solvent screens : Compare yields and byproducts in polar aprotic (DMF), non-polar (hexane), and chlorinated solvents.

- Cross-validation : Reproduce conflicting studies with standardized reagents and conditions.

- Mechanistic probes : Use trapping agents (e.g., TEMPO) to detect radical intermediates or solvent adducts .

Q. What strategies optimize this compound for material science applications (e.g., polymer functionalization)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.